molecular formula C20H23NO5 B2457689 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide CAS No. 1170514-91-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide

Cat. No. B2457689
CAS RN: 1170514-91-6
M. Wt: 357.406
InChI Key: NNXJWNUBIZISKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide” is a compound that incorporates the benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and possesses important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the use of various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Sodium borohydride methodology is also used in the synthesis process .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of sodium borohydride in ethanol . The reaction mixture is stirred continuously, and the resulting compound is characterized by various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Further analysis of these properties would require more specific information or additional resources.

Scientific Research Applications

Future Directions

The benzo[d][1,3]dioxole subunit, which is present in “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide”, is an area of active research due to its presence in a variety of compounds with important pharmaceutical and biological applications . Future research efforts may focus on the synthesis and evaluation of novel organoselenides of synthetic and biological importance .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity

Mode of Action

The exact mode of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Based on the potential anticancer activity of similar compounds , it’s possible that this compound could affect pathways related to cell cycle regulation and apoptosis

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . If N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide acts in a similar manner, it could potentially lead to the death of cancer cells.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-3-11-23-16-6-4-15(5-7-16)20(22)21-10-12-24-17-8-9-18-19(13-17)26-14-25-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXJWNUBIZISKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.